

Antrafenine Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Antrafenine

Cat. No.: B1665575

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility of **antrafenine** in dimethyl sulfoxide (DMSO) and other solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's signaling pathway.

Core Data: Antrafenine Solubility

Antrafenine, a piperazine derivative with analgesic and anti-inflammatory properties comparable to naproxen, exhibits varied solubility across different solvents.^{[1][2]} Understanding its solubility is crucial for in vitro and in vivo studies, formulation development, and ensuring accurate experimental outcomes.

Quantitative solubility data is summarized in the table below for easy comparison.

Solvent	Solubility	Temperature	Method	Source
Dimethyl Sulfoxide (DMSO)	100 mg/mL (169.91 mM)	Not Specified	Not Specified	MedChemExpress[3]
Water	0.00284 mg/mL	Not Specified	Predicted (ALOGPS)	DrugBank Online[4]
Water	2.84e-03 g/L	Not Specified	Not Specified	Human Metabolome Database[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (4.25 mM)	Not Specified	Experimental	MedChemExpress
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (4.25 mM)	Not Specified	Experimental	MedChemExpress
10% DMSO, 90% Corn Oil	2.5 mg/mL (4.25 mM)	Not Specified	Experimental	MedChemExpress

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of a product; therefore, using a newly opened container is recommended. For formulations requiring heat or sonication to aid dissolution, precipitation or phase separation may occur.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of **antrafenine**, adapted from established protocols such as the shake-flask method, which is considered the most reliable for sparingly soluble compounds.

Objective: To determine the equilibrium solubility of **antrafenine** in a specified solvent (e.g., DMSO, water, ethanol) at a controlled temperature.

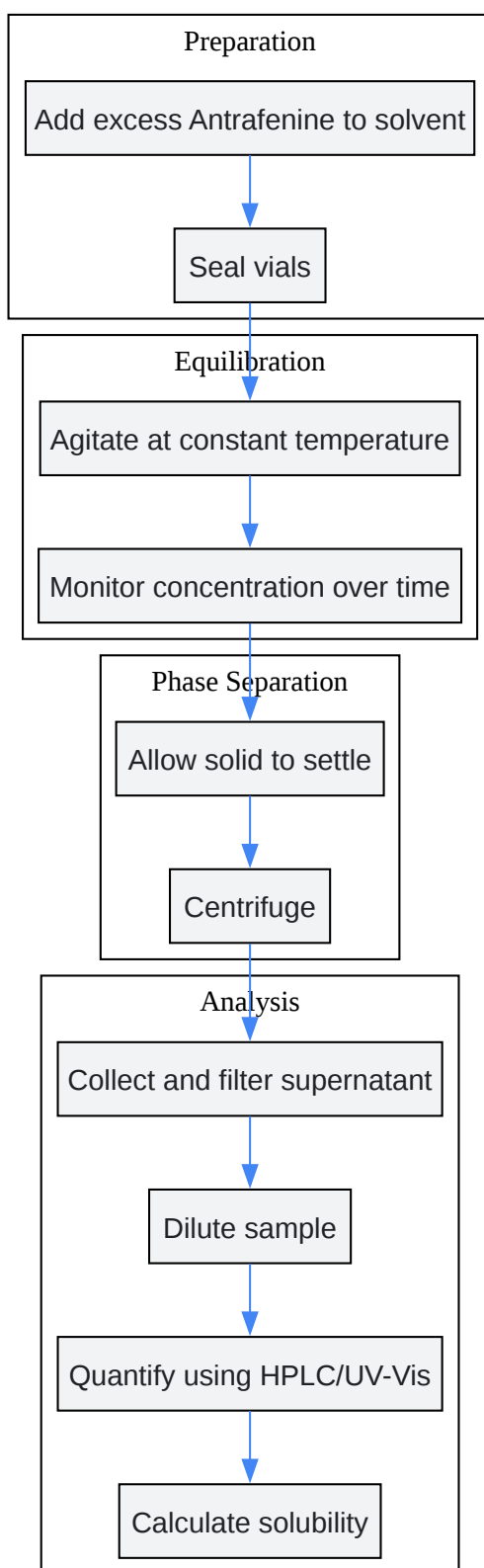
Materials:

- **Antrafenine** (solid form)
- Solvent of interest (e.g., DMSO, purified water, ethanol)
- Glass vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **antrafenine** to a series of glass vials containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
- **Equilibration:** Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **antrafenine** in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
- **Calculation:** Calculate the solubility of **antrafenine** in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

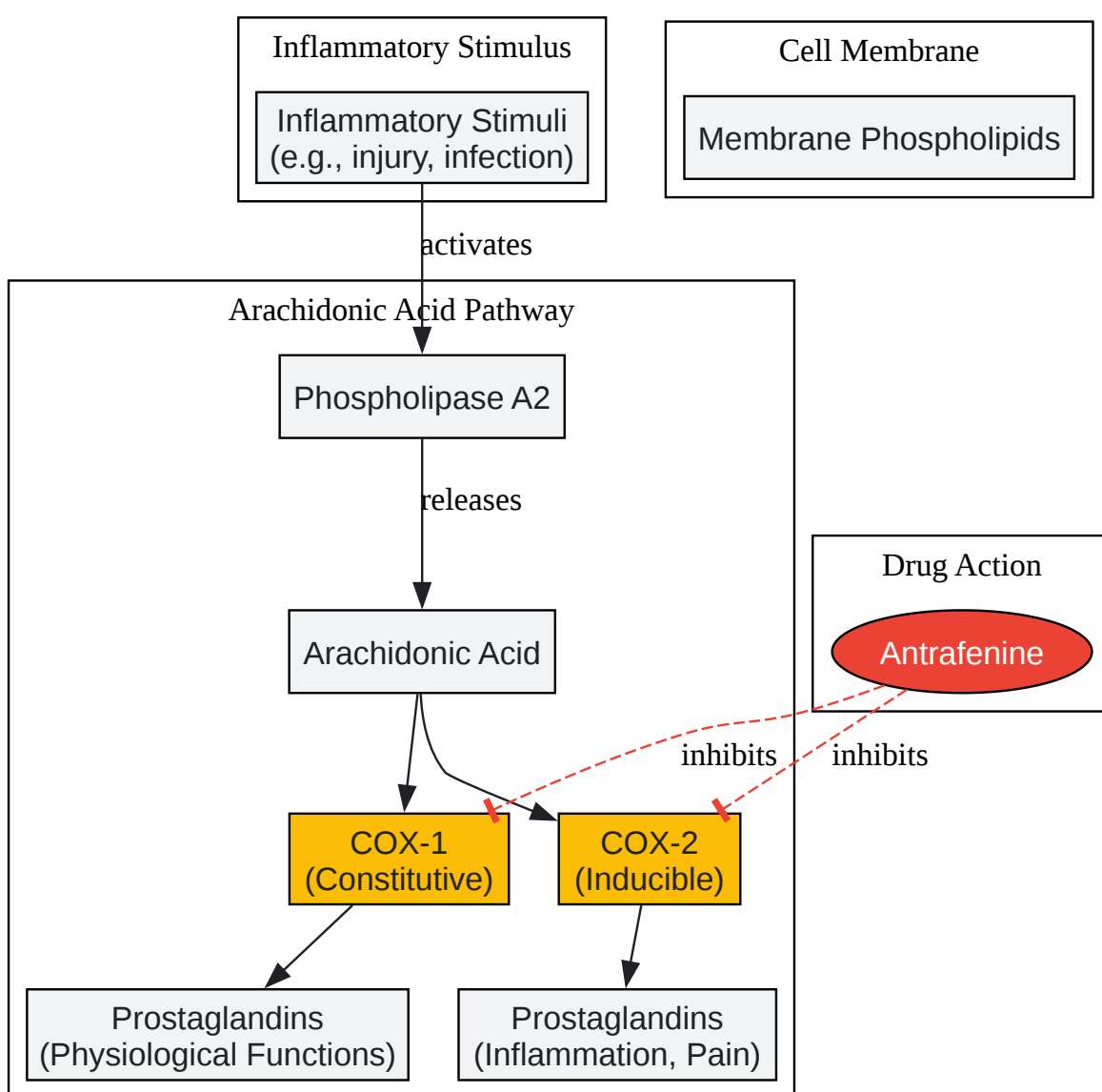


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Shake-Flask Solubility Determination Workflow

Signaling Pathway: Mechanism of Action

Antrafenine functions as an analgesic and anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in the synthesis of prostaglandins for normal physiological functions, and COX-2, which is inducible and produces prostaglandins that mediate inflammation. By inhibiting these enzymes, **antrafenine** reduces the production of prostaglandins, thereby mitigating pain and inflammation.



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Antrafenine's Inhibition of the COX Pathway

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